2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile
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Overview
Description
2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile is an organic compound characterized by the presence of a benzoxadiazole ring attached to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile typically involves the reaction of 2,1,3-benzoxadiazole with chloroacetonitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the benzoxadiazole ring acts as a nucleophile, attacking the electrophilic carbon in chloroacetonitrile. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The benzoxadiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in various substituted benzoxadiazole derivatives.
Scientific Research Applications
2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,1,3-Benzoxadiazol-5-yloxy)nicotinic acid
- 2,1,3-Benzoxadiazol-5-ol
- 5-Bromo-2,1,3-benzoxadiazole
Uniqueness
2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile is unique due to its specific combination of a benzoxadiazole ring and an acetonitrile group. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or biological activity.
Properties
IUPAC Name |
2-(2,1,3-benzoxadiazol-5-yloxy)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c9-3-4-12-6-1-2-7-8(5-6)11-13-10-7/h1-2,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBSEFPLQLTMPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384896 |
Source
|
Record name | 2-(2,1,3-benzoxadiazol-5-yloxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-37-9 |
Source
|
Record name | 2-(2,1,3-Benzoxadiazol-5-yloxy)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,1,3-benzoxadiazol-5-yloxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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